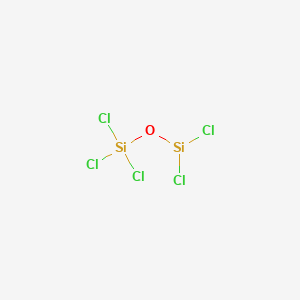
Pentachlorodisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3-Pentachlorodisiloxane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of silicon-oxygen bonds and multiple chlorine atoms
Preparation Methods
The synthesis of 1,1,1,3,3-Pentachlorodisiloxane typically involves the reaction of silicon tetrachloride with disiloxane derivatives under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction, resulting in the formation of the desired pentachlorodisiloxane compound. Industrial production methods often employ continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1,1,1,3,3-Pentachlorodisiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state silicon compounds.
Reduction: Reduction reactions can convert it into lower oxidation state silicon compounds.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
1,1,1,3,3-Pentachlorodisiloxane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: Research into its potential biological activity and interactions with biomolecules is ongoing.
Medicine: Investigations are being conducted into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of specialty polymers and as a reagent in various industrial processes
Mechanism of Action
The mechanism by which 1,1,1,3,3-Pentachlorodisiloxane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, influencing their activity and function. Pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
1,1,1,3,3-Pentachlorodisiloxane can be compared with other similar compounds such as:
1,1,1,3,3-Pentamethyldisiloxane: This compound has methyl groups instead of chlorine atoms, resulting in different chemical properties and applications.
1,1,3,3-Tetramethyldisiloxane:
Properties
Molecular Formula |
Cl5OSi2 |
|---|---|
Molecular Weight |
249.4 g/mol |
InChI |
InChI=1S/Cl5OSi2/c1-7(2)6-8(3,4)5 |
InChI Key |
SCYIMQHQTBRKJC-UHFFFAOYSA-N |
Canonical SMILES |
O([Si](Cl)Cl)[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















